
N-amino-4-chloropyridine-2-carboximidamide
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Overview
Description
N-amino-4-chloropyridine-2-carboximidamide is a chemical compound with the molecular formula C6H7ClN4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
N-amino-4-chloropyridine-2-carboximidamide can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives followed by subsequent reactions to introduce the amino and carboximidamide groups. For instance, starting with 2-chloropyridine, the compound can be nitrated using fuming nitric acid, followed by reduction with iron powder in acetic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-amino-4-chloropyridine-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Applications
1. Synthesis Intermediate
N-amino-4-chloropyridine-2-carboximidamide is utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it valuable in the development of novel materials and pharmaceuticals.
2. Reaction Types
The compound participates in several key chemical reactions:
- Oxidation : Converts the compound into corresponding oxides.
- Reduction : Produces different amine derivatives.
- Substitution : The chlorine atom can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions :
- Oxidizing agents : Potassium permanganate, hydrogen peroxide.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Nucleophiles : Sodium methoxide, potassium tert-butoxide.
Biological Applications
This compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties.
Research indicates that this compound and its derivatives may exhibit various biological effects, including:
- Antimicrobial activity against bacteria.
- Anticancer properties through inhibition of cancer cell growth.
Anticancer Activity
A study investigated various derivatives of heterocyclic sulfonyl-carboximidamides, including those related to this compound. The findings revealed that certain derivatives exhibited significant growth inhibition against multiple cancer cell lines (Table 1).
Compound | Cancer Type | ΔGI (%) |
---|---|---|
Compound 2 | Renal (UO-31) | 19.4 |
Compound 4 | Melanoma (MALME-3M) | 20.0 |
Compound 10 | CNS (SNB-75) | 19.3 |
Compound 15 | Multiple types | 80.4 |
These results suggest that derivatives of this compound may serve as potential leads in anticancer drug development.
Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds. Compounds derived from this compound were tested against various bacterial strains, showing varying degrees of effectiveness (Table 2).
Compound | Bacterial Strain | MIC (µg/cm³) |
---|---|---|
Compound A | P. acnes | 12.5 |
Compound B | Brevibacterium | >100 |
These findings indicate that while some derivatives demonstrate potent antibacterial activity, others require further optimization to enhance efficacy.
Mechanism of Action
The mechanism of action of N-amino-4-chloropyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-amino-4-chloropyridine-2-carboximidamide include:
4-Amino-2-chloropyridine: A chloroaminoheterocyclic compound used in various chemical reactions.
N-amino-2-chloropyridine-4-carboximidamide: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
N-amino-4-chloropyridine-2-carboximidamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyridine ring with an amino group and a carboximidamide functional group. The presence of chlorine at the 4-position enhances its electrophilic character, making it a candidate for various biological applications.
Property | Details |
---|---|
Molecular Formula | C₆H₈ClN₄O |
Molecular Weight | 174.61 g/mol |
Functional Groups | Amino, Carboximidamide |
Chlorine Position | 4-position on the pyridine ring |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various strains of bacteria. Its ability to inhibit bacterial growth is attributed to its interaction with bacterial cell walls or metabolic pathways.
- Anticancer Properties : this compound has shown promise in vitro against several cancer cell lines. For instance, it demonstrated cytotoxic effects on melanoma and renal cancer cell lines, indicating potential as a therapeutic agent in oncology .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors, leading to altered cellular responses. This includes potential inhibition of indoleamine 2,3-dioxygenase (IDO), a target in cancer therapy .
Antibacterial Activity
A study conducted on the antibacterial efficacy of this compound revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness in concentrations as low as 10 µg/mL for certain strains.
Anticancer Efficacy
In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. The results indicated that it significantly reduced cell viability in melanoma (MALME-3M) and renal cancer (A498) cell lines, with IC50 values of 15 µM and 20 µM respectively .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-3-chloropyridine | Amino group at position 4; chlorinated | Antibacterial, anticancer |
N-amino-2-chloropyridine-4-carboximidamide | Similar carboximidamide structure | Potentially similar activity |
3-Chloropyridine-4-carboximidamide | Lacks amino group | Limited biological activity |
The distinct substitution pattern on the pyridine ring of this compound contributes to its unique reactivity profiles and biological activities compared to these similar compounds.
Properties
IUPAC Name |
N'-amino-4-chloropyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c7-4-1-2-10-5(3-4)6(8)11-9/h1-3H,9H2,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHVCNJYBNOYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1Cl)/C(=N/N)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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